molecular formula C9H6F2O4 B2871961 5-(Difluoromethyl)benzene-1,3-dicarboxylic acid CAS No. 2055613-78-8

5-(Difluoromethyl)benzene-1,3-dicarboxylic acid

Cat. No.: B2871961
CAS No.: 2055613-78-8
M. Wt: 216.14
InChI Key: GPBLELTXETXTPC-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of benzenedicarboxylic acids It is characterized by the presence of two carboxylic acid groups attached to a benzene ring, with a difluoromethyl group (-CF2H) at the 5-position

Properties

IUPAC Name

5-(difluoromethyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBLELTXETXTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 1,3-benzenedicarboxylic acid using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing catalytic systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products:

    Oxidation: Formation of anhydrides or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides, thioethers, or other substituted derivatives.

Scientific Research Applications

5-(Difluoromethyl)benzene-1,3-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)benzene-1,3-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid groups can form ionic or covalent bonds with target molecules, modulating their activity and function .

Comparison with Similar Compounds

Uniqueness: 5-(Difluoromethyl)benzene-1,3-dicarboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorination on chemical reactivity and biological activity .

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